2-(Cyclopentylthio)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
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Overview
Description
2-(Cyclopentylthio)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds of this nature are often studied for their potential pharmacological properties, including their effects on various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylthio)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Introduction of the cyclopentylthio group: This can be done through thiolation reactions, where a cyclopentylthiol is reacted with an appropriate electrophile.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxadiazole ring or other functional groups, potentially leading to ring opening or hydrogenation.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or oxadiazole rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
Biologically, it could be studied for its interactions with enzymes, receptors, or other biological macromolecules, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, derivatives of this compound might be investigated for their therapeutic potential, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry
Industrially, such compounds could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylthio)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopentylthio)-1-(4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- 2-(Cyclopentylthio)-1-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
Uniqueness
The uniqueness of 2-(Cyclopentylthio)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone lies in its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. Comparing it with similar compounds can highlight differences in potency, selectivity, and metabolic stability.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c1-12(2)16-18-19-17(22-16)13-7-9-20(10-8-13)15(21)11-23-14-5-3-4-6-14/h12-14H,3-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBPIHRTOCVNJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CSC3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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